molecular formula C7H11BrN2O2S B13666708 Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide

Cat. No.: B13666708
M. Wt: 267.15 g/mol
InChI Key: KDKRIWLSWDNGKZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide is a chemical compound with the molecular formula C7H10N2O2S·HBr It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of ethyl 2-(2-aminothiazol-5-yl)acetate. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
  • Ethyl 2-aminothiazole-4-acetate
  • 2-Amino-5-thiazoleacetic acid ethyl ester

Uniqueness

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11BrN2O2S

Molecular Weight

267.15 g/mol

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrobromide

InChI

InChI=1S/C7H10N2O2S.BrH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H

InChI Key

KDKRIWLSWDNGKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N.Br

Origin of Product

United States

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